(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is a synthetic analog of the naturally occurring peptide bradykinin, which is a nonapeptide involved in various physiological processes, including vasodilation and inflammation. The compound features specific modifications to enhance its biological activity and receptor selectivity. Bradykinin itself has the amino acid sequence RPPGFSPFR and is primarily recognized for its role as a potent vasodilator through interaction with bradykinin receptors (B1R and B2R) .
Bradykinin was first identified in the 1920s and has since been extensively studied for its physiological roles and potential therapeutic applications. The synthetic analog (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin was developed to improve upon the pharmacological properties of bradykinin, particularly in targeting specific receptor subtypes more effectively.
The synthesis of (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The structural modifications include:
The molecular formula for (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is C50H73N15O11 with a molecular weight of approximately 1046.23 g/mol .
The primary chemical reactions involving (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin are related to its interactions with bradykinin receptors. Upon binding to these receptors:
Studies employing cryo-electron microscopy have elucidated the intricate details of how bradykinin binds to its receptors and activates intracellular signaling cascades .
(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin acts primarily on B2R and B1R receptors:
Research indicates that modifications in the peptide structure significantly enhance its selectivity and potency at these receptors compared to native bradykinin .
Relevant analyses suggest that structural modifications enhance stability against enzymatic degradation compared to natural bradykinin .
(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin has several potential applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3